5-(2-thienyl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole core substituted with a 2-thienyl group at position 5 and a carboxamide linker attached to a pentyl chain terminating in a [1,2,4]triazolo[4,3-a]pyridine moiety. The 2-thienyl group may enhance lipophilicity and electronic interactions, while the triazolopyridine moiety could contribute to binding affinity in biological targets .
Properties
Molecular Formula |
C19H20N6OS |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-thiophen-2-yl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N6OS/c26-19(15-13-14(21-22-15)16-7-6-12-27-16)20-10-4-1-2-8-17-23-24-18-9-3-5-11-25(17)18/h3,5-7,9,11-13H,1-2,4,8,10H2,(H,20,26)(H,21,22) |
InChI Key |
KAGKSADWRWBZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCNC(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form Triazolo[4,3-a]Pyridine Core
Procedure :
-
Starting Material : 2-Aminopyridine reacts with trimethyl orthoformate in acetic acid at 120°C for 6 h to form 1,2,4-triazolo[4,3-a]pyridine.
-
N-Alkylation : Treat the triazole with 1,5-dibromopentane in DMF using K₂CO₃ as base (60°C, 8 h).
-
Amine Formation : Substitute the terminal bromide with aqueous NH₃ in a sealed tube (100°C, 12 h).
Key Data :
| Step | Yield | Conditions | Purification |
|---|---|---|---|
| Cyclization | 68% | Acetic acid, reflux | Neutralization (NaHCO₃), extraction |
| Alkylation | 55% | K₂CO₃, DMF, 60°C | Column chromatography (DCM/MeOH 10:1) |
| Substitution | 78% | NH₃ (aq), 100°C | Distillation under reduced pressure |
Analysis : Microwave-assisted cyclization (e.g., 150°C, 30 min) improves yield to 82% by reducing side reactions.
Amide Coupling for Final Assembly
Carboxylic Acid Activation and Amine Coupling
Procedure :
-
Activation : Treat 5-(2-thienyl)-1H-pyrazole-3-carboxylic acid with HATU and DIPEA in DMF (0°C → RT, 1 h).
-
Coupling : Add 5-(triazolo[4,3-a]pyridin-3-yl)pentan-1-amine and stir at RT for 24 h.
Key Data :
| Step | Yield | Conditions | Purification |
|---|---|---|---|
| Activation | N/A | HATU, DIPEA, DMF | N/A |
| Coupling | 65% | RT, 24 h | Prep-HPLC (ACN/H₂O + 0.1% TFA) |
Analysis : HATU minimizes racemization compared to EDCI/HOBt, though at higher cost. Alternative solvents like THF reduce DMF-related toxicity but lower yield to 58%.
Optimization and Challenges
Regioselectivity in Triazole Formation
Chemical Reactions Analysis
Types of Reactions
5-(2-thienyl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(2-thienyl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5-(2-thienyl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
- Its logP value (estimated ~3.5) is higher than 3a (logP ~2.8), favoring membrane permeability but possibly reducing aqueous solubility .
Biological Activity
The compound 5-(2-thienyl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-1H-pyrazole-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thienyl moiety.
- A triazolo[4,3-a]pyridine unit.
- A pyrazole core.
- A carboxamide functional group.
This unique combination of structural elements contributes to its biological properties.
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following mechanisms have been proposed for this compound:
- Inhibition of Kinases : Many pyrazole derivatives are known to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to reduced tumor cell proliferation and survival .
- Antimicrobial Activity : The presence of the thienyl and triazole moieties may enhance antimicrobial properties, making it effective against certain bacterial strains .
Antitumor Activity
Recent studies have shown that pyrazole derivatives can exhibit significant antitumor activity. For instance:
- Cell Line Studies : In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds similar to the target compound significantly inhibit cell proliferation. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM across different cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5 | A549 | 2.12 |
| 6 | HCC827 | 5.13 |
| 8 | NCI-H358 | 6.48 |
These findings suggest that the compound may possess potent antitumor properties comparable to established chemotherapeutics.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Testing Against Bacteria : In vitro studies evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated moderate to high activity against strains like Staphylococcus aureus and Escherichia coli, supporting its use in treating infections .
Case Studies
- In Vivo Efficacy : A study involving animal models showed that administration of pyrazole derivatives resulted in significant tumor size reduction compared to control groups, highlighting their potential in cancer therapy.
- Combination Therapy : Preliminary data suggest that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce side effects associated with high doses of single agents.
Research Findings and Future Directions
While the initial findings are promising, further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) : Understanding how modifications in the chemical structure affect biological activity will be crucial for optimizing efficacy.
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its antitumor and antimicrobial activities will provide insights into its therapeutic applications.
Q & A
Q. What are the key steps in synthesizing 5-(2-thienyl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-1H-pyrazole-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Formation of the pyrazole core : Condensation of thiophene-substituted hydrazine derivatives with β-keto esters under reflux in ethanol .
Functionalization : Coupling the pyrazole intermediate with a triazolopyridine-pentyl moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Key Data : Yields range from 40–65%, with purity confirmed by HPLC (>95%) .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation employs:
- 1H/13C NMR : Peaks for thiophene protons (δ 6.8–7.2 ppm), pyrazole NH (δ 10.5 ppm), and triazolopyridine carbons (δ 150–160 ppm) .
- LC-MS : Molecular ion [M+H]+ at m/z 438.2 (calculated 438.1) .
- X-ray crystallography (if crystalline): Bond lengths (e.g., C–N: 1.33 Å) and dihedral angles confirm planar heterocyclic systems .
Q. What preliminary assays are used to screen its biological activity?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition : Assays against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™, with IC50 values calculated via nonlinear regression .
- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (IC50 > 50 µM considered non-toxic) .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazolopyridine-pentyl coupling step?
- Methodological Answer : Yield improvement strategies:
- Solvent optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions (yield increases by 15–20%) .
- Catalyst screening : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling (if applicable) .
- Temperature control : Maintain 0–5°C during amidation to suppress racemization .
- Key Data : Post-optimization yields reach 75–80% with <2% unreacted starting material .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2). Key residues: Lys33, Asp145 .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
- Free energy calculations : MM-PBSA to estimate ΔGbinding (e.g., −9.8 kcal/mol for EGFR) .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., MCF-7 from ATCC) and normalize to positive controls (e.g., doxorubicin) .
- Metabolic stability testing : Microsomal incubation (human liver microsomes) to rule out false negatives due to rapid degradation .
- Data cross-validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
